molecular formula C8H10N2O3 B2412727 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1519903-75-3

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B2412727
CAS No.: 1519903-75-3
M. Wt: 182.179
InChI Key: ZGDBTZNBKHQCPL-UHFFFAOYSA-N
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Description

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyrano ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. Various catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts can be used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways are still under investigation and may involve complex biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrano ring fused with a pyrazole ring and the presence of a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10-7(8(11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDBTZNBKHQCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519903-75-3
Record name 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
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